

Ro 04-5595 solubility in DMSO and water

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Compound of Interest		
Compound Name:	Ro 04-5595	
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An In-Depth Technical Guide to **Ro 04-5595**: Solubility, Experimental Protocols, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility, experimental use, and mechanism of action of **Ro 04-5595**, a selective antagonist of the NMDA receptor subunit GluN2B. The data and protocols presented herein are compiled from various scientific sources to support researchers in its effective application.

Core Properties of Ro 04-5595

Ro 04-5595 hydrochloride is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit, with a reported Ki value of 31 nM.[1] Its chemical name is 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride.

Solubility Data

The solubility of **Ro 04-5595** hydrochloride has been reported by various suppliers, with some variability in the exact values. The following table summarizes the available quantitative data for its solubility in dimethyl sulfoxide (DMSO) and water. It is recommended to perform small-scale solubility tests to confirm the optimal concentration for your specific experimental needs.



Solvent	Reported Solubility (Molar)	Reported Solubility (Mass/Volume)
DMSO	~100 mM	<36.83 mg/mL
Water	~15 mM	<5.52 mg/mL

For enhanced solubility, warming the solution to 37°C and using sonication is recommended.[2]

Experimental Protocols

Detailed methodologies for the preparation of **Ro 04-5595** solutions are crucial for reproducible experimental outcomes. Below are protocols for preparing stock solutions and formulations for both in vitro and in vivo applications based on published research.

In Vitro Stock Solution Preparation (e.g., for Electrophysiology)

For many in vitro applications, such as electrophysiological recordings, **Ro 04-5595** is typically dissolved in DMSO to create a concentrated stock solution.

Protocol:

- To prepare a 10 mM stock solution, dissolve the appropriate mass of Ro 04-5595 hydrochloride in 100% DMSO.
- Ensure the final concentration of DMSO in the physiological solution is kept to a minimum, typically less than 0.1%, to avoid solvent effects on the biological preparation.[1][3]

In Vivo Formulation

For systemic administration in animal models, **Ro 04-5595** can be dissolved in sterile saline.

Protocol:

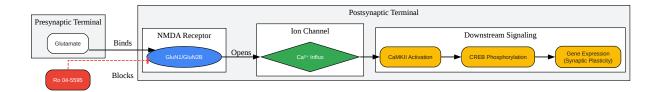
Unlike some other GluN2B antagonists, Ro 04-5595 is soluble in sterile saline up to 10 mM.



- For intraperitoneal (i.p.) injections, dissolve the desired amount of **Ro 04-5595** in sterile saline. For example, a dosage of 10 mg/kg has been used in rats.[3][4]
- A common formulation for in vivo use involves a vehicle of 5% DMSO, 30% PEG300, 5%
 Tween 80, and 60% saline or PBS.[5] To prepare this:
 - First, dissolve the drug in DMSO.
 - Next, add PEG300 and mix until the solution is clear.
 - Then, add Tween 80.
 - Finally, add saline or PBS to reach the final volume.

Mechanism of Action and Signaling Pathway

Ro 04-5595 exerts its effects by selectively blocking NMDA receptors that contain the GluN2B subunit. NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory. The following diagram illustrates the NMDA receptor signaling pathway and the point of intervention for **Ro 04-5595**.



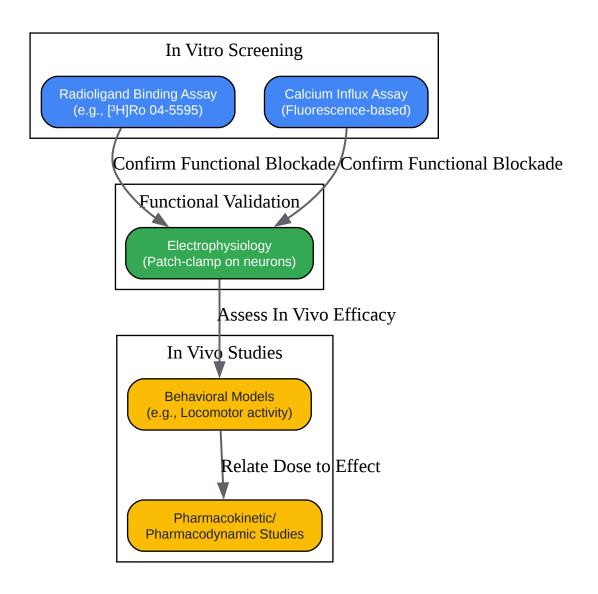
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NMDA Receptor Signaling Pathway and Ro 04-5595 Inhibition

Experimental Workflow: Screening for NMDA Receptor Antagonists



The following diagram outlines a general experimental workflow for identifying and characterizing NMDA receptor antagonists like **Ro 04-5595**.



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Workflow for NMDA Receptor Antagonist Characterization

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